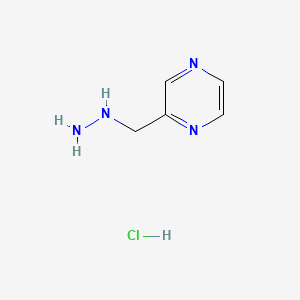

2-(Hydrazinylmethyl)pyrazine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

pyrazin-2-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-9-4-5-3-7-1-2-8-5;/h1-3,9H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHGHBNLLVKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677443 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-94-4 | |

| Record name | 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Mechanisms

Precursor Synthesis and Functional Group Introduction

The initial phase in the synthesis of 2-(hydrazinylmethyl)pyrazine (B1357703) hydrochloride involves the preparation of suitably functionalized pyrazine (B50134) precursors. This step is critical as it establishes the necessary reactive sites for subsequent chemical modifications.

The pyrazine ring, an aromatic heterocycle, serves as the core structure. Functionalization is typically aimed at introducing an electrophilic center at the 2-position, which can later react with a nucleophile like hydrazine (B178648).

A primary strategy is the creation of a halomethyl group, most commonly a chloromethyl group (-CH2Cl), on the pyrazine ring. This transforms the otherwise unreactive methyl group into a potent electrophilic site susceptible to nucleophilic substitution. There are several established methods to achieve this:

Chloromethylation of Pyrazine: This direct approach involves reacting pyrazine with formaldehyde (B43269) and hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride.

Halogenation of Hydroxymethyl Pyrazine: An alternative and common route involves the synthesis of (pyrazin-2-yl)methanol as an intermediate. This alcohol can then be converted to 2-(chloromethyl)pyrazine (B1585198) by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride. mdpi.com The use of milder reagents like cyanuric chloride is often preferred to avoid harsh conditions and the formation of toxic byproducts like sulfur dioxide gas associated with thionyl chloride. mdpi.com

These functionalization strategies are designed to produce 2-(chloromethyl)pyrazine, a key precursor that contains a reactive electrophilic center necessary for the next synthetic step.

With a suitable electrophilic precursor like 2-(chloromethyl)pyrazine available, the hydrazinylmethyl group is introduced. This is typically achieved through a direct nucleophilic substitution reaction.

The most straightforward method involves reacting 2-(chloromethyl)pyrazine with hydrazine (N₂H₄), often in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O). asianpubs.org In this reaction, the hydrazine molecule acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. This forms the C-N bond, yielding 2-(hydrazinylmethyl)pyrazine. A similar, well-documented synthesis involves the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with an aqueous solution of hydrazine hydrate in ethanol (B145695). asianpubs.org

Conceptually, an alternative pathway could involve the condensation of pyrazine-2-carbaldehyde (B1279537) with hydrazine to form a hydrazone. wikipedia.orgsigmaaldrich.comlibretexts.org This would be followed by a reduction step to convert the C=N double bond of the hydrazone into the desired C-N single bond of the hydrazinylmethyl group. However, the direct substitution method from a halomethyl precursor is generally more common and efficient for this type of structure.

Detailed Synthetic Pathways for 2-(Hydrazinylmethyl)pyrazine Hydrochloride

A typical multi-step synthesis for this compound can be outlined as follows:

Preparation of 2-(Chloromethyl)pyrazine: Starting from a commercially available pyrazine derivative, such as (pyrazin-2-yl)methanol, the precursor 2-(chloromethyl)pyrazine is synthesized. This is commonly achieved by reacting the alcohol with thionyl chloride in a suitable solvent like dichloromethane.

Synthesis of 2-(Hydrazinylmethyl)pyrazine: The crude or purified 2-(chloromethyl)pyrazine is then reacted with hydrazine hydrate. asianpubs.org The reaction is typically carried out in a protic solvent like ethanol at reflux temperatures to facilitate the nucleophilic substitution. asianpubs.org

Formation of the Hydrochloride Salt: After the reaction is complete, the resulting free base, 2-(hydrazinylmethyl)pyrazine, is often not isolated directly. Instead, it is converted into its hydrochloride salt to improve stability and ease of handling. This is accomplished by treating the reaction mixture or an extract of the product with a solution of hydrogen chloride (HCl), often in an organic solvent like ethanol or ether. google.com The salt precipitates from the solution and can be isolated by filtration.

This sequence provides a reliable and scalable route to the desired product, leveraging fundamental organic reactions.

For the reaction of a chloromethyl-substituted heteroaromatic with hydrazine hydrate, traditional batch processing often involves refluxing the mixture for several hours. asianpubs.org Progress is monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, a standard workup involves removing the excess solvent, dissolving the residue in an organic solvent like ethyl acetate, and washing with brine to remove water-soluble impurities before proceeding to salt formation. asianpubs.org

Modern approaches focus on improving efficiency and safety. The use of continuous flow reactors, for example, offers superior control over reaction conditions, enhances heat transfer, improves safety when handling reactive intermediates like hydrazine, and can lead to higher efficiency compared to batch methods. asianpubs.org A study on a similar pyridine-based synthesis demonstrated that a flow process could achieve a high yield (85%) and purity (99.3%). asianpubs.org

Below is a data table outlining typical reaction conditions for the analogous synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) from 2-chloro-5-(chloromethyl)pyridine via a batch process, which serves as a model for the pyrazine system. asianpubs.org

| Parameter | Condition | Purpose |

| Reactants | 2-chloro-5-(chloromethyl)pyridine, Hydrazine hydrate | Precursor and nucleophile |

| Solvent | Ethanol | Dissolves reactants and facilitates reaction |

| Temperature | Reflux | Provides energy to overcome activation barrier |

| Reaction Time | 2-3 hours (post-addition) | To ensure reaction goes to completion |

| Monitoring | Thin Layer Chromatography (TLC) | To track the consumption of starting material |

| Workup | Rotary evaporation, extraction with ethyl acetate, brine wash | To isolate and purify the crude product |

Mechanistic Investigations of Synthetic Transformations

The key chemical transformation in the synthesis of 2-(hydrazinylmethyl)pyrazine is the reaction between 2-(chloromethyl)pyrazine and hydrazine. This reaction proceeds via a nucleophilic substitution mechanism .

Specifically, it is classified as a bimolecular nucleophilic substitution (Sₙ2) reaction. The mechanism unfolds as follows:

Nucleophilic Attack: The hydrazine molecule (H₂N-NH₂) possesses a lone pair of electrons on each nitrogen atom, making it a strong nucleophile. One of the nitrogen atoms attacks the electron-deficient carbon atom of the chloromethyl (-CH₂Cl) group. This attack occurs from the side opposite to the chlorine atom.

Transition State: A high-energy transition state is formed where a new N-C bond is partially forming at the same time the C-Cl bond is partially breaking.

Displacement of Leaving Group: The C-Cl bond breaks completely, and the chloride ion (Cl⁻) is expelled as the leaving group. The simultaneous bond formation and breakage result in an inversion of stereochemistry at the carbon center, although this is not relevant for an achiral center like this one.

Proton Transfer: The initial product is a hydrazinium (B103819) ion, [H₂N-NH₂-CH₂-Pyrazine]⁺. A proton is then transferred from the positively charged nitrogen to a base in the solution (such as another molecule of hydrazine or a solvent molecule) to yield the neutral 2-(hydrazinylmethyl)pyrazine product.

The final step of the synthesis is the formation of the hydrochloride salt. This is a simple acid-base reaction . The basic nitrogen atoms of the 2-(hydrazinylmethyl)pyrazine (both on the pyrazine ring and the hydrazine moiety) readily accept a proton from hydrogen chloride (HCl), forming the stable, crystalline hydrochloride salt.

Elucidation of Key Reaction Intermediates

The reaction between 2-(chloromethyl)pyrazine and hydrazine is anticipated to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the hydrazine molecule acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group.

The key, albeit transient, intermediate in a classic SN2 reaction is the transition state . In this high-energy state, a partial bond is simultaneously formed between the nitrogen atom of hydrazine and the methylene (B1212753) carbon, while the bond between the carbon and the chlorine atom is partially broken. The geometry around the carbon atom is trigonal bipyramidal.

Following the initial nucleophilic attack, a more stable, protonated intermediate is likely formed: N-(pyrazin-2-ylmethyl)hydrazinium chloride . This species arises from the protonation of the unreacted amino group of the newly attached hydrazine moiety by the hydrogen chloride generated in situ or from the hydrochloride salt of the starting material if used. The final product, 2-(Hydrazinylmethyl)pyrazine, is then obtained upon deprotonation of this intermediate. The subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Hypothetical Spectroscopic Data for Proposed Intermediates

The following table presents plausible, illustrative spectroscopic data that could be used to identify the proposed intermediates. This data is hypothetical and intended for educational purposes.

| Intermediate/Compound | Plausible ¹H NMR (δ, ppm) | Plausible ¹³C NMR (δ, ppm) | Plausible IR (ν, cm⁻¹) |

| Transition State | Not directly observable | Not directly observable | Not directly observable |

| N-(Pyrazin-2-ylmethyl)hydrazinium chloride | 9.0-8.5 (m, 3H, pyrazine), 5.0-4.5 (s, 2H, CH₂), 7.0-6.0 (br s, 4H, NH₂⁺NH₂) | 155-140 (pyrazine C), 50-45 (CH₂) | 3400-3200 (N-H stretch), 1600 (N-H bend) |

| 2-(Hydrazinylmethyl)pyrazine | 8.6-8.4 (m, 3H, pyrazine), 4.1 (s, 2H, CH₂), 3.5 (br s, 3H, NHNH₂) | 158-143 (pyrazine C), 55 (CH₂) | 3350-3150 (N-H stretch), 1610 (N-H bend) |

| This compound | 8.8-8.6 (m, 3H, pyrazine), 4.5 (s, 2H, CH₂), 7.5 (br s, 4H, NH₂⁺NH₂) | 156-142 (pyrazine C), 52 (CH₂) | 3400-3100 (N-H stretch), 1620 (N-H bend) |

Kinetic Studies of Formation Reactions

The rate of formation of 2-(Hydrazinylmethyl)pyrazine is expected to follow the principles of second-order kinetics, consistent with an SN2 mechanism. The rate law would be expressed as:

Rate = k[2-(chloromethyl)pyrazine][hydrazine]

This indicates that the reaction rate is directly proportional to the concentrations of both reactants.

Several factors would be expected to influence the reaction rate constant, k:

Temperature: An increase in temperature generally increases the reaction rate. The relationship between the rate constant and temperature is described by the Arrhenius equation :

k = A * e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the temperature in Kelvin. A higher temperature provides the molecules with sufficient energy to overcome the activation energy barrier.

Solvent: The choice of solvent can significantly impact the rate of an SN2 reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Concentration: As per the rate law, increasing the concentration of either 2-(chloromethyl)pyrazine or hydrazine will lead to a proportional increase in the reaction rate.

Hypothetical Kinetic Data for the Formation of 2-(Hydrazinylmethyl)pyrazine

The following table provides hypothetical kinetic data to illustrate the principles discussed. This data is for illustrative purposes only.

| Temperature (K) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Ea (kJ/mol) |

| 298 | 1.5 x 10⁻⁴ | 65 |

| 308 | 3.5 x 10⁻⁴ | 65 |

| 318 | 7.8 x 10⁻⁴ | 65 |

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(hydrazinylmethyl)pyrazine (B1357703) hydrochloride, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive understanding of its atomic connectivity and conformational dynamics.

Proton and Carbon-13 NMR Chemical Shift Analysis for Structural Confirmation

The ¹H NMR spectrum of 2-(hydrazinylmethyl)pyrazine hydrochloride is anticipated to exhibit distinct signals corresponding to the pyrazine (B50134) ring protons, the methylene (B1212753) protons, and the protons of the hydrazinyl group. The pyrazine ring protons typically appear in the aromatic region, downfield due to the deshielding effect of the heteroaromatic ring. Specifically, one would expect three distinct signals for the pyrazine protons, likely appearing as a singlet and two doublets, reflecting their unique chemical environments. The methylene (-CH₂-) protons, situated between the pyrazine ring and the hydrazinyl group, are expected to produce a singlet in a region shifted downfield by the adjacent electron-withdrawing pyrazine ring. The N-H protons of the hydrazinyl group and the hydrochloride are often broad and their chemical shifts can be concentration and solvent dependent. chemspider.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region of the spectrum. The methylene carbon will appear at a characteristic upfield position relative to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 8.5 - 8.7 | - |

| Methylene (-CH₂-) | ~4.0 - 4.5 | ~50 - 60 |

| Hydrazine (B178648) (-NHNH₃⁺) | Variable, broad | - |

| Pyrazine-C | - | 140 - 155 |

Note: These are predicted values based on the analysis of similar pyrazine derivatives and may vary based on solvent and experimental conditions. imist.machemicalbook.comchemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming the connectivity of atoms within the molecule.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show cross-peaks between the adjacent protons on the pyrazine ring, confirming their relative positions.

An HSQC spectrum correlates protons directly bonded to carbon atoms. This would definitively link the proton signals of the pyrazine ring and the methylene group to their corresponding carbon signals in the ¹³C NMR spectrum, solidifying the structural assignment. For example, the methylene proton signal would show a cross-peak with the methylene carbon signal.

Dynamics of Proton Exchange and Conformational Isomerism via NMR

The hydrazinyl group and the presence of the hydrochloride salt introduce dynamic processes that can be studied by NMR. Proton exchange between the hydrazinyl protons, the ammonium (B1175870) proton, and any protic solvent can lead to broadening of the N-H signals. nih.gov Temperature-dependent NMR studies can provide insights into the rate of this exchange.

Furthermore, restricted rotation around the C-N single bond connecting the methylene group to the hydrazine moiety could potentially lead to conformational isomers, which might be observable at low temperatures. nih.gov However, for a relatively small and flexible molecule like this compound, it is more likely that a single averaged conformation is observed at room temperature. The study of related substituted imidazo-[1,2-a]pyrazines has shown the existence of stable rotameric conformations influenced by hydrogen bonding. nih.gov

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides crucial information about the functional groups present in a molecule and the nature of intermolecular interactions.

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to display characteristic absorption bands for the pyrazine ring, the C-H bonds, and the N-H bonds of the hydrazine and ammonium groups.

Pyrazine Ring Vibrations : The pyrazine ring will exhibit several characteristic bands. C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. Ring stretching vibrations, which are characteristic of the aromatic system, are expected in the 1400-1600 cm⁻¹ region. nist.gov

Methylene Group Vibrations : The -CH₂- group will show symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and scissoring (bending) vibrations around 1450 cm⁻¹.

Hydrazinyl and Ammonium Group Vibrations : The N-H stretching vibrations of the hydrazinium (B103819) (-NH₃⁺) and remaining N-H group are expected to appear as broad bands in the 2400-3200 cm⁻¹ region, characteristic of amine hydrochlorides. nist.govchemicalbook.com N-H bending vibrations are anticipated in the 1500-1650 cm⁻¹ range.

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibrational Mode |

| Pyrazine C-H | 3000 - 3100 | Stretching |

| Pyrazine Ring | 1400 - 1600 | Stretching |

| Methylene C-H | 2850 - 2960 | Stretching |

| Methylene C-H | ~1450 | Bending (Scissoring) |

| N-H (Hydrazinium) | 2400 - 3200 (broad) | Stretching |

| N-H | 1500 - 1650 | Bending |

Note: These are predicted frequency ranges and can be influenced by hydrogen bonding and the solid-state packing of the compound. nih.govresearchgate.net

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the crystal structure and spectroscopic properties of this compound. The presence of the hydrazinyl group and the hydrochloride salt provides both hydrogen bond donors (N-H groups) and acceptors (the pyrazine nitrogen atoms and the chloride ion).

The broadness of the N-H stretching bands in the IR spectrum is a direct consequence of strong intermolecular hydrogen bonding. youtube.com These interactions can occur between the hydrazinium ion and the chloride ion (N-H⁺···Cl⁻) and between the N-H groups and the nitrogen atoms of the pyrazine ring of neighboring molecules (N-H···N). nih.govacs.org The formation of these hydrogen bonds significantly influences the solid-state packing of the molecule. The study of pyrazine-based compounds has shown that the pyrazine nitrogen atom is a frequent acceptor in hydrogen bonds. nih.gov

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For pyrazine derivatives, this method provides insight into the transitions of electrons in π systems and non-bonding orbitals.

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of pyrazine and its derivatives is characterized by distinct bands corresponding to specific electronic transitions. The core chromophore is the pyrazine ring itself, an aromatic system containing nitrogen heteroatoms. Aromatic nitrogen heterocycles typically display two types of absorption bands in the near-UV region: π → π* and n → π* transitions. researchgate.net

In a study of the closely related compound 2-hydrazinopyrazine (2HP), which shares the essential pyrazine chromophore, two main absorption maxima were identified. The experimental spectrum showed absorption bands at 236 nm and 320 nm. youtube.com These are ascribed to π → π* and n → π* transitions, respectively. youtube.com

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In pyrazine systems, these are associated with the double bonds of the aromatic scaffold. youtube.com For 2HP, this transition corresponds to the peak at 236 nm. youtube.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to a π* anti-bonding orbital. These are generally lower in energy and intensity compared to π → π* transitions. researchgate.net The absorption at 320 nm in the 2HP spectrum is attributed to this type of transition. youtube.com

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) support these assignments, predicting absorption maxima at 226 nm and 291 nm in the gas phase for the π → π* and n → π* transitions, respectively. youtube.com The difference between experimental and theoretical values can be attributed to solvent effects in the experimental medium.

Table 3.3.1: Electronic Absorption Data for 2-Hydrazinopyrazine

| Transition Type | Experimental λmax (nm) youtube.com | Theoretical λmax (nm, gas phase) youtube.com |

|---|---|---|

| π → π* | 236 | 226 |

Protonation State Effects on Electronic Spectra in Research Media

The pH of the medium can significantly impact the electronic spectrum of nitrogen-containing heterocyclic compounds due to protonation or deprotonation of functional groups. Changes in the protonation state alter the electronic distribution within the molecule, leading to shifts in the absorption maxima (λmax).

For aromatic amines, treatment with acid typically leads to protonation of the amine's lone pair electrons. This removes their ability to participate in conjugation with the aromatic π-system, resulting in a hypsochromic shift (blue shift, to a shorter wavelength) and a decrease in absorption intensity.

In studies of 2-hydrazinopyrazine (2HP), changes in the UV spectrum were observed with varying pH. youtube.com The initial spectrum of a 2HP solution at a pH of 3.68 shows the characteristic bands. youtube.com As the pH changes, shifts in these bands would be expected due to the protonation or deprotonation of the hydrazinyl group and the pyrazine ring nitrogens. The hydrochloride salt form, this compound, implies that the compound is already in a protonated state in solution. Any change towards a more basic pH would lead to deprotonation, likely increasing the conjugation of the side-chain nitrogen's lone pair with the pyrazine ring, which would cause a bathochromic shift (red shift, to a longer wavelength).

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns. Using techniques like electrospray ionization (ESI), the molecule is first ionized, typically by adding a proton to form the [M+H]+ ion.

For this compound, the precise molecular mass can be calculated for its protonated free base, [C₅H₉N₄]+. This allows for unambiguous molecular formula confirmation.

While specific experimental HRMS fragmentation data for this compound is not available in the searched literature, a theoretical fragmentation pathway can be proposed based on its structure. Following ionization, the molecule would likely undergo fragmentation at its weakest bonds. Key predicted fragmentation pathways include:

Loss of the hydrazinyl group (NH₂NH₂): Cleavage of the C-N bond connecting the methyl group to the hydrazine moiety.

Cleavage of the pyrazinylmethyl cation: Formation of the stable pyrazinylmethyl cation ([C₅H₅N₂]+) through the cleavage of the bond between the methylene bridge and the hydrazinyl group.

Ring fragmentation: At higher energies, the pyrazine ring itself could break apart.

Table 3.4: Predicted Key Fragments for Protonated 2-(Hydrazinylmethyl)pyrazine

| Fragment Ion | Proposed Structure / Loss |

|---|---|

| [M+H]+ | C₅H₉N₄+ (Protonated Parent Molecule) |

| Fragment 1 | [C₅H₆N₂]+• (Loss of NH₂NH₂) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules relative to each other. However, no published crystal structure for this compound was found in the reviewed scientific literature. Therefore, the following sections are based on theoretical considerations of its molecular structure.

Crystal Packing and Intermolecular Interactions

In the solid state, the crystal lattice of this compound would be stabilized by a network of intermolecular forces. Given the structure, the most significant of these would be hydrogen bonds. The protonated hydrazinyl group (-CH₂-NH-NH₃⁺) and the pyrazine ring nitrogens are prime candidates for hydrogen bonding.

Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, precise values for bond lengths, angles, and dihedrals cannot be provided. This data is unique to the determined crystal structure of a compound. Theoretical calculations could provide estimates, but these would not represent experimentally verified findings. A future crystallographic study would be required to determine these fundamental structural parameters for this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are pivotal in defining the three-dimensional structure of 2-(hydrazinylmethyl)pyrazine (B1357703) hydrochloride and assessing the energy landscapes of its various spatial arrangements.

Density Functional Theory (DFT) is a principal computational method used to determine the most stable electronic and geometric configuration, or ground state, of 2-(hydrazinylmethyl)pyrazine hydrochloride. To achieve high accuracy, these calculations often employ functionals like B3LYP combined with basis sets such as 6-311+G**. nih.gov Such studies provide optimized molecular geometries, detailing the specific bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional form.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | C-C (pyrazine) | ~1.39 |

| C-N (pyrazine) | ~1.34 | |

| C-C (side chain) | ~1.51 | |

| C-N (side chain) | ~1.47 | |

| N-N (hydrazine) | ~1.45 | |

| Bond Angles | C-N-C (pyrazine) | ~116 |

| N-C-C (pyrazine) | ~122 | |

| C-C-N (side chain) | ~112 | |

| C-N-N (side chain) | ~110 | |

| Dihedral Angles | Defines side chain orientation | Varies |

Note: These are representative values and can vary based on the specific computational methods and basis sets used.

The inherent flexibility of the hydrazinylmethyl side chain in this compound allows for the existence of multiple conformers. Conformational analysis involves the systematic rotation of key dihedral angles to map the molecule's potential energy surface. This process identifies various stable conformers (local minima) and the transition states that interconnect them. The relative stabilities of these conformers are then determined by comparing their calculated energies, with the lowest-energy conformer being the most prevalent at equilibrium.

Electronic Structure and Reactivity Descriptors

A molecule's electronic properties are fundamental to its chemical reactivity. Computational chemistry provides robust tools for calculating various descriptors that help predict the interactive behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. The HOMO energy level is indicative of a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical measure of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally signifies higher reactivity. mdpi.com In some related pyrazine (B50134) derivatives, the HOMO is located over the pyrazine ring, while the LUMO is spread over the entire molecule. nih.gov The HOMO-LUMO transition often involves a transfer of electron density from the hydrazine (B178648) group to the pyrazine ring. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Related Hydrazinopyrazine Compound

| Parameter | Value (eV) (in vacuo) |

|---|---|

| HOMO Energy | -7.57782 |

| LUMO Energy | -4.47681 |

| HOMO-LUMO Gap (ΔE) | 3.10101 |

Data from a study on 2-hydrazinopyrazine, which may differ from the title compound. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule, which is useful for predicting sites of electrophilic and nucleophilic attack. For the parent pyrazine molecule, MEP maps show regions of high negative charge (typically colored red) around the nitrogen atoms, indicating them as likely sites for electrophilic interaction. researchgate.net Conversely, positively-charged areas (colored blue) are found around the hydrogen atoms, suggesting these as potential sites for nucleophilic interaction. researchgate.net This provides a predictive framework for the reactivity of this compound.

Global reactivity descriptors, including electronegativity, chemical hardness, and global softness, are calculated from HOMO and LUMO energies and offer a broad overview of a molecule's reactivity. Local reactivity descriptors, such as Fukui functions, provide more specific information about the reactivity of individual atoms within the molecule. The Fukui function quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. By calculating Fukui functions for electrophilic, nucleophilic, and radical attacks, the most reactive sites for each type of reaction can be identified.

Spectroscopic Property Prediction via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and help interpret experimental data. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to simulate vibrational and electronic spectra. These simulations are crucial for understanding the relationship between molecular structure and spectroscopic response.

Computational methods can predict the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies and intensities. These calculations are typically performed on an optimized molecular geometry, which represents a local minimum on the potential energy surface. The absence of imaginary frequencies in the calculation confirms that the optimized structure is stable. nih.gov

For pyrazine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, have been shown to reproduce experimental vibrational spectra reasonably well. nih.govnih.gov However, discrepancies between calculated and experimental wavenumbers can arise because calculations are often performed for a single molecule in a vacuum, while experiments are typically conducted on solid samples or in solution. nih.gov

The vibrational modes of pyrazine derivatives can be assigned based on these calculations. For instance, in monosubstituted pyrazines, characteristic bands are observed for C-H ring in-plane bending, C-N in-ring bending, and C-H out-of-plane vibrations. nih.gov Specifically for a related compound, 2-hydrazinopyrazine, key vibrational assignments are detailed in the table below.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for 2-Hydrazinopyrazine Calculations performed at the B3LYP/6-311+G* level of theory.*

| Experimental IR (cm⁻¹) | Theoretical IR (cm⁻¹) | Assignment |

| 1582, 1418 | - | C–N in-ring bending |

| 1159, 1084, 1015, 627 | - | C–H ring in-plane bending |

| 968, 865, 844 | - | C–H out-of-plane vibrations |

| 1253 to 1365 | - | C–N and N–H stretching |

Source: Adapted from research on 2-hydrazinopyrazine. nih.gov

Simulating Raman spectra involves similar computational principles, focusing on the change in polarizability during a vibration. osti.govaps.org The resulting simulated spectrum, often broadened with a Lorentzian function, provides a visual representation that can be compared with experimental data. osti.gov

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of low-lying excited states from an optimized ground-state structure, it is possible to determine the wavelengths of maximum absorption (λmax). nih.govnih.gov

For pyrazine compounds, TD-DFT calculations can effectively predict the primary absorption bands. For example, in studies of 2-hydrazinopyrazine and 2-chloro-3-hydrazinopyrazine, calculations at the TD-DFT/B3LYP/6-311+G** level identified absorption maxima corresponding to π → π* and n → π* electronic transitions. nih.govnih.gov These transitions involve the transfer of electron density from orbitals located on the hydrazine group to anti-bonding orbitals of the pyrazine ring. nih.gov

The accuracy of these predictions can be influenced by the solvent environment, which is often modeled using continuum models like the Conductor-like Polarizable Continuum Model (CPCM) or the SMD solvent model. nih.govstrath.ac.uk The inclusion of a solvent model typically results in a red shift (a shift to longer wavelengths) of the absorption maxima compared to gas-phase calculations, which often brings the predicted values closer to experimental results obtained in solution. nih.gov

Table 2: Comparison of Experimental and Predicted UV-Vis Absorption Maxima for Pyrazine Derivatives Gas-phase calculations performed at the TD-DFT/B3LYP/6-311+G* level of theory.*

| Compound | Predicted λmax (nm) (Gas Phase) | Experimental λmax (nm) | Attributed Transition |

| 2-Hydrazinopyrazine | 226, 291 | 236, 320 | π → π, n → π |

| 2-Chloro-3-hydrazinopyrazine | 231, 304 | 241, 324 | π → π, n → π |

Source: Data compiled from studies on related pyrazine compounds. nih.govnih.gov

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts (δ) are derived relative to a standard reference, typically tetramethylsilane (TMS). nih.govmdpi.com

The accuracy of predicted ¹H and ¹³C NMR chemical shifts depends on the chosen DFT functional and basis set. nih.gov Studies have shown that for organic molecules, certain functionals can predict chemical shifts with a high degree of accuracy. nih.gov The chemical environment of each nucleus heavily influences its chemical shift. Protons or carbons near electronegative atoms (like nitrogen) or adjacent to unsaturated systems (like the pyrazine ring) are typically deshielded and appear at a higher chemical shift (downfield) in the NMR spectrum. libretexts.orglibretexts.org

For this compound, one would expect distinct signals for the pyrazine ring protons, the methylene (B1212753) (-CH₂-) protons, and the hydrazinyl (-NHNH₃⁺) protons. The pyrazine protons would be in the aromatic region, deshielded by the ring current and the electronegative nitrogen atoms. The methylene protons would be shifted downfield due to their proximity to the pyrazine ring and the protonated hydrazine group. The protons on the hydrazine group would likely be exchangeable and might appear as a broad signal.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(Hydrazinylmethyl)pyrazine Moiety Ranges are estimated based on general principles and data for similar structures.

| Atom Type | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Pyrazine C-H | 8.0 - 9.0 | Aromatic region, deshielded by ring nitrogens. |

| Methylene (-CH₂-) | 4.0 - 5.0 | Influenced by adjacent pyrazine ring and hydrazinyl group. |

| Hydrazinyl (-NHNH₃⁺) | Variable (Broad) | Position and shape depend on solvent, pH, and exchange rate. |

| ¹³C NMR | ||

| Pyrazine C-H | 140 - 150 | Aromatic carbons adjacent to one nitrogen. |

| Pyrazine C-N | 150 - 160 | Aromatic carbons bonded to two nitrogens (if applicable). |

| Methylene (-CH₂-) | 50 - 60 | Aliphatic carbon shifted downfield by adjacent groups. |

Note: These are generalized predictions; actual values would require specific quantum chemical calculations.

Protonation Equilibria and pKa Prediction in Academic Solvents

The pKa value quantifies the acidity of a compound and determines its protonation state at a given pH. This is a critical parameter as the charge state of a molecule influences its solubility, membrane permeability, and interactions with biological targets. nih.gov Computational chemistry provides several methods for predicting pKa values, which are particularly useful when experimental determination is challenging. nih.gov

These methods range from quantum mechanical (QM) calculations based on thermodynamic cycles to quantitative structure-property relationship (QSPR) and machine learning models. nih.govtuwien.at QM-based approaches calculate the Gibbs free energy change of the deprotonation reaction in a solvent, often represented by a continuum model. tuwien.at Machine learning approaches, such as graph convolutional neural networks, leverage large datasets of known pKa values to predict the pKa of new molecules. nih.govresearchgate.net

For this compound, there are multiple potential protonation sites: the two nitrogen atoms in the pyrazine ring and the two nitrogen atoms of the hydrazine group. The pyrazine nitrogens are weakly basic. The hydrazine moiety is more basic and, in the hydrochloride salt, is expected to be protonated. Predicting the specific pKa values for each site would require dedicated calculations that account for the electronic effects of the pyrazine ring and the substituent. The protonation and deprotonation equilibria determine which species (neutral, monocationic, dicationic, etc.) is dominant in a solution of a particular pH. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with the surrounding solvent. semanticscholar.org

To perform an MD simulation, the molecule is typically placed in a periodic box filled with explicit solvent molecules, such as water. The interactions between all atoms are described by a force field, such as AMBER, GROMOS, or OPLS-AA. semanticscholar.orgnih.gov The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Coordination Chemistry of 2 Hydrazinylmethyl Pyrazine Hydrochloride As a Ligand

Design and Synthesis of Metal Complexes

Although no specific synthesis of metal complexes with 2-(Hydrazinylmethyl)pyrazine (B1357703) hydrochloride has been reported, general methodologies for the synthesis of transition metal and main group metal complexes with pyrazine- and hydrazine-containing ligands are well-established.

Transition Metal Coordination Compounds

The synthesis of transition metal complexes with ligands containing pyrazine (B50134) and hydrazine (B178648) functionalities is typically achieved by reacting a salt of the desired transition metal (e.g., chlorides, nitrates, sulfates, or perchlorates of copper, nickel, cobalt, zinc, etc.) with the ligand in a suitable solvent. The choice of solvent is crucial and often involves alcohols (methanol, ethanol), water, or acetonitrile (B52724) to facilitate the dissolution of both the metal salt and the ligand.

For instance, research on N′-benzylidenepyrazine-2-carbohydrazonamide, a related pyrazine derivative, has shown the successful synthesis of Mn(II), Fe(III), Co(II), and Ni(II) complexes. nih.gov These syntheses often involve refluxing the ligand and the metal salt in a methanolic or ethanolic solution. nih.govmdpi.com Similarly, studies on other pyrazine-based ligands have employed hydrothermal or solvothermal conditions to promote the formation of crystalline coordination polymers. nih.govccspublishing.org.cn The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can significantly influence the stoichiometry and dimensionality of the resulting complex.

Main Group Metal Interactions

The interaction of main group metals with pyrazine and hydrazine-containing ligands is less extensively studied than that of transition metals. However, the principles of synthesis are similar. A salt of the main group metal (e.g., of Zn(II), Cd(II), Hg(II)) would be reacted with the ligand in a suitable solvent. For example, zinc(II) complexes have been synthesized with pyrazine-based ligands in methanolic solutions. inorgchemres.org Given the hard-acid nature of many main group metal ions, they are expected to form stable complexes with nitrogen donor ligands.

Coordination Modes and Binding Preferences

Based on the functional groups present in 2-(Hydrazinylmethyl)pyrazine hydrochloride—a pyrazine ring and a hydrazinylmethyl group—the ligand has the potential to act as a mono-, bi-, or bridging-dentate ligand.

Role of Pyrazine Nitrogen Atoms in Ligand Binding

Monodentate Coordination: One of the pyrazine nitrogen atoms can coordinate to a single metal center. This is a common coordination mode for pyrazine itself and its derivatives. reddit.com

Bridging Coordination: The two nitrogen atoms of the pyrazine ring can bridge two different metal centers, leading to the formation of coordination polymers. This bridging behavior is a hallmark of pyrazine chemistry and has been observed in numerous 1D, 2D, and 3D coordination polymers. nih.govbendola.commdpi.com

In complexes of related pyrazine derivatives, such as N′-benzylidenepyrazine-2-carbohydrazonamide, one of the pyrazine nitrogen atoms is involved in coordination, demonstrating its ability to act as a donor site. nih.gov

Role of Hydrazine Nitrogen Atoms in Ligand Binding

The hydrazinylmethyl group (-CH₂NHNH₂) introduces two additional nitrogen donor atoms. The terminal amino group (-NH₂) of the hydrazine moiety is a well-known coordinating group. In many hydrazine and substituted hydrazine complexes, the terminal nitrogen atom is the primary site of coordination to the metal ion. rsc.org

The presence of both the pyrazine ring and the hydrazine group in 2-(Hydrazinylmethyl)pyrazine suggests the potential for chelation, where the ligand binds to a single metal center through one of the pyrazine nitrogens and the terminal nitrogen of the hydrazine group, forming a stable five-membered chelate ring. This bidentate N,N-chelation is a common and stable coordination mode for ligands with similar structures.

Structural Characterization of Metal Complexes

The structural characterization of metal complexes is crucial for determining the coordination environment of the metal ion and the binding mode of the ligand. As no complexes of this compound have been synthesized and characterized, we can only surmise the techniques that would be employed.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazine ring and the N-H and C-N bonds of the hydrazinylmethyl group upon coordination would provide evidence of ligand binding. For example, in studies of N′-benzylidenepyrazine-2-carbohydrazonamide complexes, a shift in the C=N and C=C vibration modes to higher wavenumbers confirmed the involvement of a pyrazine nitrogen atom in bonding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would show shifts in the resonances of the protons and carbons of the ligand upon coordination, providing insights into the binding mode in solution.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination compound. It would provide precise information on bond lengths, bond angles, the coordination geometry of the metal center, and the exact binding mode of the 2-(Hydrazinylmethyl)pyrazine ligand. For instance, X-ray diffraction has been used to elucidate the structures of numerous complexes with pyrazine-containing ligands, revealing details about their coordination as monodentate or bridging ligands. inorgchemres.orgbendola.commdpi.com

The following table provides a hypothetical summary of the types of data that would be sought in the characterization of such complexes.

| Characterization Technique | Expected Information |

| Infrared (IR) Spectroscopy | Shifts in pyrazine ring vibrations and N-H/C-N stretching and bending modes upon coordination. |

| NMR Spectroscopy (¹H, ¹³C) | Chemical shift changes of ligand protons and carbons to confirm coordination in solution. |

| Single-Crystal X-ray Diffraction | Definitive determination of bond lengths, bond angles, coordination geometry, and ligand binding mode (monodentate, bidentate, bridging). |

| Elemental Analysis | Confirmation of the stoichiometry of the metal-ligand complex. |

X-ray Diffraction Studies of Metal-Ligand Frameworks

For instance, studies on metal complexes of pyrazine-2-carboxylate (B1225951) show that the ligand can act as a chelating agent, binding to the metal through a pyrazine nitrogen and a carboxylate oxygen. sc.edu In other cases, such as with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, the ligand utilizes both the pyrazine and pyridine (B92270) rings for coordination, leading to the formation of intricate three-dimensional structures through hydrogen bonding and π–π stacking interactions. nih.gov

The coordination of pyrazine itself can lead to the formation of one-, two-, or three-dimensional coordination polymers, where the pyrazine molecule bridges two metal centers. In a 2D copper(II) complex with pyrazine, the metal ion adopts a square-pyramidal geometry, coordinated to four nitrogen atoms from four different pyrazine ligands in the equatorial plane and a chloride ion in the apical position. bendola.com The Cu-N bond distances in such complexes are typically in the range of 1.997 Å to 2.067 Å. bendola.com

For this compound, several coordination modes can be envisaged:

Monodentate Coordination: The ligand could coordinate to a metal center through the N4 atom of the pyrazine ring.

Bidentate Chelating Coordination: The ligand could form a stable five-membered chelate ring by coordinating through the N4 of the pyrazine ring and the terminal nitrogen of the hydrazinyl group.

Bridging Coordination: The pyrazine ring could bridge two metal centers, similar to the parent pyrazine, leading to the formation of coordination polymers. The hydrazinyl group could also potentially bridge two metal centers.

The actual coordination mode will be influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system used for synthesis, and the stoichiometry of the reactants. The presence of the flexible methylene (B1212753) spacer in this compound adds another layer of complexity and potential for forming unique structural motifs.

Table 1: Representative Crystallographic Data for Metal Complexes with Related Pyrazine Ligands

| Complex | Crystal System | Space Group | Key Coordination Features | Reference |

| [Co(pca)₃] (pca = pyrazine-2-carboxylate) | Monoclinic | C2/c | Tris-chelating arrangement through proximal nitrogen and oxygen atoms. | sc.edu |

| [Rh(pca)₃] | Monoclinic | C2/c | Isostructural with the Co(III) complex. | sc.edu |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/c | Forms hydrogen-bonded inversion dimers. | nih.gov |

| [CuCl(pyz)₂]n(ClO₄)n (pyz = pyrazine) | Orthorhombic | Pbam | 2D polymer with bridging pyrazine ligands; square-pyramidal Cu(II). | bendola.com |

| [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃] | Triclinic | P-1 | Binuclear complex with a bridging amidate ligand derived from 2-cyanopyrazine. | inorgchemres.org |

Spectroscopic Signatures of Metal Coordination (e.g., IR, UV-Vis shifts)

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in characterizing the formation and structure of metal complexes in the solid state and in solution.

Infrared (IR) Spectroscopy: The IR spectrum of a ligand changes upon coordination to a metal ion. These changes provide valuable clues about the binding mode. For this compound, key vibrational bands to monitor would include:

Pyrazine Ring Vibrations: The C=N and C-H stretching and bending vibrations of the pyrazine ring are expected to shift to higher frequencies upon coordination of the ring nitrogen to a metal center. This is a common observation in the IR spectra of pyrazine-containing metal complexes. scite.ai

N-H Vibrations: The stretching and bending vibrations of the hydrazinyl (-NH-NH₂) group would be sensitive to coordination. If the hydrazinyl nitrogen is involved in bonding to the metal, the N-H stretching frequencies are expected to shift, typically to lower wavenumbers, due to the donation of electron density to the metal.

New Bands: In some cases, new, low-frequency bands corresponding to the metal-ligand (M-N) vibrations may appear in the far-IR region of the spectrum.

For example, in complexes of 5-(pyrazin-2-yl)-1,2,4-triazole-5-thione, a comparative analysis of the IR spectra of the free ligand and the metal complexes indicated that the metal ions are chelated by two nitrogen atoms. scite.ai

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of pyrazine-based ligands and their metal complexes provide information about the electronic transitions within the molecule and the d-d transitions of the metal ion.

Ligand-Based Transitions: The free this compound is expected to show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the pyrazine ring. Upon coordination, these bands may shift in energy (either a bathochromic/red shift or a hypsochromic/blue shift) and/or change in intensity. A significant shift in the characteristic ligand band is often taken as evidence of complexation. analis.com.my

d-d Transitions: For transition metal complexes, new, weaker absorption bands may appear in the visible region of the spectrum. These bands correspond to electronic transitions between the d-orbitals of the metal ion, which become partially allowed in the less symmetric environment of the complex. The position and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square planar).

Charge Transfer Bands: Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands can also appear. These are often much more intense than d-d transitions. For instance, platinum(II) complexes with 2,6-di(pyrid-2-yl)pyrazine exhibit MLCT bands. nih.gov Similarly, TiCl₂(pyrazine)₂ shows a broad absorption in the near-IR region attributed to inter-valence charge transfer. dtu.dk

Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound

| Spectroscopic Technique | Key Feature | Expected Change Upon Coordination |

| IR Spectroscopy | Pyrazine ring vibrations | Shift to higher frequencies |

| N-H stretching vibrations | Shift to lower frequencies if hydrazinyl group is coordinated | |

| UV-Vis Spectroscopy | Ligand π→π* and n→π* transitions | Shift in wavelength and/or change in molar absorptivity |

| d-d transitions (for transition metals) | Appearance of new, weak bands in the visible region | |

| Charge Transfer (CT) transitions | Potential appearance of new, intense bands |

Electrochemical Properties of Metal Complexes (e.g., Voltammetry)

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of metal complexes. It can provide information on the formal reduction potentials, the stability of different oxidation states of the metal, and the electronic communication between the metal center and the ligand.

The electrochemical behavior of complexes with this compound would be influenced by both the metal and the ligand. The pyrazine ring is known to be redox-active and can undergo reduction. dtu.dk The metal center can also undergo oxidation or reduction.

Metal-Centered Redox Processes: Many transition metal complexes exhibit reversible or quasi-reversible redox waves corresponding to changes in the oxidation state of the metal (e.g., M(II)/M(III) or M(II)/M(I)). The potential at which these processes occur is highly dependent on the nature of the ligand and the coordination geometry.

Ligand-Centered Redox Processes: The pyrazine moiety can be reduced in one or more steps. The reduction potential is sensitive to substituents on the pyrazine ring. Electron-donating groups tend to make the reduction more difficult (more negative potential), while electron-withdrawing groups facilitate reduction (more positive potential). dtu.dk

Coupled Processes: In some cases, the redox processes of the metal and the ligand can be coupled, leading to more complex cyclic voltammograms.

For instance, studies on pentacarbonyl(pyrazine)metal(0) (metal = Cr, Mo, W) complexes have shown that the complexes undergo oxidation, and the electrochemical mechanism can be elucidated using CV in conjunction with spectroelectrochemistry. znaturforsch.com In other systems, such as Cu(II), Fe(II), and Ni(II) complexes with a pyridazine-based ligand, quasi-reversible single-electron transfer processes were observed. analis.com.my The electrochemical behavior of osmium(III) complexes with pyrazine derivatives has also been shown to exhibit well-defined, reversible redox couples for the Os(III)/Os(II) and Os(III)/Os(IV) processes. researchgate.net

Table 3: Representative Electrochemical Data for Metal Complexes with Related Pyrazine Ligands

| Complex/System | Redox Process | Potential (vs. reference) | Key Observation | Reference |

| Cr(CO)₅(pyrazine) | Oxidation | 1.10 V (rev), 1.50 V (vs. SCE) | Pseudo-reversible first oxidation. | znaturforsch.com |

| Mo(CO)₅(pyrazine) | Oxidation | 1.30 V (vs. SCE) | Irreversible oxidation. | znaturforsch.com |

| [Cu₂(C₁₇H₂₈N₆)·4Cl] | Cu(II)/Cu(I) | Epa = 0.75 V, Epc = 0.03 V | Quasi-reversible one-electron transfer. | analis.com.my |

| [Fe₂(C₁₇H₂₈N₆)·4Cl] | Fe(II)/Fe(I) | Epa = -0.67 V, Epc = -0.47 V | Quasi-reversible one-electron transfer. | analis.com.my |

| Os(III) complexes with pyrazine derivatives | Os(III)/Os(II) reduction | -1.152 to -1.374 V (vs. Ag/AgCl) | Reversible, single-electron process. | researchgate.net |

| Os(III) complexes with pyrazine derivatives | Os(III)/Os(IV) oxidation | 0.460–0.831 V (vs. Ag/AgCl) | Reversible, single-electron process. | researchgate.net |

Thermodynamic and Kinetic Stability of Complexes in Solution

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (or formation constant), while its kinetic stability refers to its lability or inertness towards ligand substitution reactions.

Thermodynamic Stability: The stability constant (K) or its logarithm (log K) is a measure of the strength of the metal-ligand interaction at equilibrium. For a simple 1:1 complex formation (M + L ⇌ ML), a larger value of K indicates a more stable complex. The stability of metal complexes is influenced by several factors, including:

The nature of the metal ion: This includes its charge, size, and electron configuration (e.g., the Irving-Williams series for divalent transition metals).

The nature of the ligand: This includes its basicity, the number and type of donor atoms, and the formation of chelate rings. Chelating ligands, such as this compound is expected to be, generally form more stable complexes than monodentate ligands (the chelate effect).

The solvent: The polarity and coordinating ability of the solvent can affect the stability of the complexes.

The stability constants of metal complexes with ligands similar to this compound, such as 4-(2-pyridylazo)resorcinol (B72590) (PAR), have been determined using spectrophotometric methods. nih.gov For silver(I) complexes with pyridine and related ligands, stability constants have been determined by potentiometric titration in mixed solvent systems. researchgate.net These studies show that the stability of the complexes is highly dependent on the solvent composition due to the solvation of the metal ions and the ligands.

Kinetic Stability: Kinetic stability refers to how quickly a complex undergoes ligand exchange or decomposition. A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. The kinetic inertness of complexes is particularly important for applications where the complex needs to remain intact over a period of time.

Studies on the kinetic inertness of Al(III) complexes with various chelators have been performed by following their transmetallation reactions with Cu(II). The half-lives for the dissociation of these complexes can be determined under specific pH and temperature conditions.

Given the potential for this compound to act as a chelating ligand, its metal complexes are expected to exhibit enhanced thermodynamic stability compared to complexes with monodentate pyrazine ligands. The kinetic stability would depend on the specific metal ion and the coordination geometry adopted.

Chemical Transformations and Derivatization Strategies

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group (–NHNH₂) is the most reactive site for derivatization, readily participating in reactions typical of substituted hydrazines. Its reactivity is centered on the nucleophilicity of the terminal nitrogen atom.

A cornerstone of hydrazine chemistry is the condensation reaction with aldehydes and ketones to form hydrazones. nih.gov This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, forming a hemiaminal-like intermediate. Subsequent dehydration, often facilitated by acid catalysis, yields the stable C=N double bond characteristic of a hydrazone. researchgate.net

For 2-(hydrazinylmethyl)pyrazine (B1357703) hydrochloride, this reaction provides a straightforward method for introducing a wide variety of substituents. The general transformation involves reacting the pyrazine (B50134) with an aldehyde or ketone, typically in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the dehydration step. researchgate.net

General Reaction Scheme for Hydrazone Formation:

While specific studies detailing an extensive library of hydrazones derived from 2-(hydrazinylmethyl)pyrazine are not prevalent in the surveyed literature, the reaction is highly predictable. A diverse array of functional groups can be incorporated into the final molecule by selecting the appropriate carbonyl compound.

The nucleophilic character of the hydrazine moiety also allows for acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides typically occurs at the terminal nitrogen atom to yield stable acylhydrazides. This derivatization is a common strategy for modifying the properties of hydrazine-containing compounds. The reaction proceeds via nucleophilic acyl substitution.

Alkylation: The introduction of alkyl groups onto the hydrazine nitrogen atoms can be achieved using alkyl halides. The reaction is a nucleophilic substitution where the hydrazine acts as the nucleophile. The degree and position of alkylation (at N1 or N2) can be influenced by the nature of the alkylating agent and the reaction conditions, though the terminal nitrogen is generally the most reactive site for the first substitution. aston.ac.uk

General Schemes for Acylation and Alkylation:

Acylation:

Alkylation:

Reactions at the Pyrazine Ring

The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards substitution reactions.

The electron-deficient pyrazine ring is highly resistant to electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation/alkylation. The ring is significantly deactivated compared to benzene. Furthermore, under the strongly acidic conditions required for many of these reactions, the nitrogen atoms become protonated, adding further deactivation and making substitution even more difficult. While the -CH₂NHNH₂ group attached to the ring is electronically activating, its basic nature means it would also be protonated in acidic media, likely negating any activating effect. No specific studies on the direct electrophilic substitution of the pyrazine ring in 2-(hydrazinylmethyl)pyrazine have been reported in the surveyed literature, suggesting this is not a common derivatization strategy.

Direct nucleophilic substitution of a hydrogen atom on an unsubstituted pyrazine ring is generally not feasible. However, nucleophilic aromatic substitution (SNAAr) is a viable and important reaction for pyrazines that bear a suitable leaving group, such as a halogen. Halopyrazines are known to be reactive towards nucleophiles. Should 2-(hydrazinylmethyl)pyrazine be converted into a derivative, for example, by introducing a chlorine atom onto the pyrazine ring, this position would become susceptible to displacement by various nucleophiles.

Cyclization Reactions Leading to Fused Heterocyclic Systems

One of the most significant applications of 2-(hydrazinylmethyl)pyrazine is its use as a precursor for the synthesis of fused heterocyclic systems. Its structure is ideally suited for reactions that form new rings, particularly five- or six-membered rings, fused to the pyrazine core. A common and powerful strategy is the reaction with 1,3-dielectrophilic compounds, such as 1,3-dicarbonyls or their synthetic equivalents. nih.gov

This reaction typically proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining N-H of the hydrazine or an activated carbon attacks the second electrophilic center, and a final dehydration step to yield the aromatic fused-ring system. For 2-(hydrazinylmethyl)pyrazine, this strategy leads to the formation of pyrazolo[1,5-a]pyrazine (B3255129) derivatives. researchgate.net

A representative example is the reaction with acetylacetone (B45752) (a 1,3-diketone). The reaction sequence is as follows:

Condensation of the terminal -NH₂ group of 2-(hydrazinylmethyl)pyrazine with one of the ketone groups of acetylacetone to form a hydrazone intermediate.

Tautomerization to an enamine form.

Intramolecular nucleophilic attack by the secondary amine of the hydrazine onto the remaining ketone group.

Dehydration of the resulting cyclic intermediate to afford the stable, aromatic dimethyl-substituted pyrazolo[1,5-a]pyrazine ring system.

Reaction Scheme for Pyrazolo[1,5-a]pyrazine Formation:

![Reaction of 2-(hydrazinylmethyl)pyrazine with acetylacetone to form 2,4-dimethyl-7,8-dihydropyrazolo[1,5-a]pyrazine, followed by aromatization.](https://i.imgur.com/n1h410k.png)

This synthetic strategy can be extended to a variety of 1,3-dicarbonyl compounds and their analogues, allowing access to a library of substituted pyrazolo[1,5-a]pyrazines.

Synthesis of Advanced Pyrazine Scaffolds for Chemical Research

The pyrazine framework is a crucial heterocyclic motif present in numerous biologically active compounds and functional materials. lifechemicals.com The derivatization of simple pyrazine precursors into more complex, advanced scaffolds is a significant focus of chemical research, aiming to explore new chemical spaces for drug discovery and materials science. lifechemicals.comnih.gov 2-(Hydrazinylmethyl)pyrazine hydrochloride serves as a valuable starting point, or can be conceptually linked to its corresponding hydrazide, pyrazine-2-carbohydrazide, which is a key intermediate for building a diverse array of pyrazine-based structures. minia.edu.egresearchgate.net The primary chemical transformations involve reactions of the hydrazinyl moiety and modifications to the pyrazine ring itself.

One of the most direct derivatization strategies is the condensation of the hydrazide group with various carbonyl compounds to form hydrazones. This approach allows for the introduction of a wide range of substituents, effectively creating a library of new pyrazine derivatives. For instance, pyrazine-2-carboxylic acid hydrazide, derived from the neutralization of its hydrochloride salt, readily reacts with substituted aldehydes and ketones under reflux in ethanol to yield the corresponding hydrazone scaffolds. minia.edu.eg This straightforward one-step synthesis provides a versatile platform for generating structural diversity.

Another key strategy involves the reaction of the hydrazide with isothiocyanates to form thiosemicarbazides. This transformation introduces a different type of linkage and functionality, further expanding the accessible chemical scaffolds. The reaction of pyrazine-2-carboxylic acid hydrazide with ethyl isothiocyanate, for example, yields N4-ethyl-N1-pyrazinoyl-thiosemicarbazide, a molecule with potential applications in medicinal chemistry. minia.edu.eg

Furthermore, the pyrazine core can be part of more elaborate "hybrid molecules," where it is fused with other pharmacophoric scaffolds. researchgate.netnih.gov This molecular hybridization technique aims to combine the desirable properties of different molecular entities into a single compound. This often involves converting the pyrazine carboxylic acid (the precursor to the hydrazide) into a more reactive species, such as an acyl chloride. This activated intermediate can then be coupled with various nucleophiles, like aminothiazoles, to construct complex, multi-ring systems. nih.gov The synthesis of these hybrids typically involves a multi-step sequence, starting with the formation of the acyl chloride using reagents like thionyl chloride, followed by aminolysis with the desired amine in the presence of a base. nih.gov

The following table summarizes representative transformations used to synthesize advanced pyrazine scaffolds from pyrazine-2-carbohydrazide, a closely related derivative of this compound.

| Starting Material | Reagent(s) | Reaction Type | Resulting Scaffold | Ref |

| Pyrazine-2-carboxylic acid hydrazide | Substituted Aldehydes/Ketones, Ethanol | Condensation | Hydrazone Derivatives | minia.edu.eg |

| Pyrazine-2-carboxylic acid hydrazide | Ethyl isothiocyanate | Addition | Thiosemicarbazide Derivative | minia.edu.eg |

| Pyrazinoic Acid | Thionyl Chloride, DMF (cat.) | Acyl Halogenation | Pyrazinoyl Chloride | nih.gov |

| Pyrazinoyl Chloride | 4-Phenylthiazol-2-amines, Triethylamine | Aminolysis (Amide Coupling) | Hybrid 4-Phenylthiazol-2-yl-pyrazine-2-carboxamides | nih.gov |

| Pyrazinamide | N,N-dimethylformamide dimethyl acetal | Amidine Formation | N'-(dimethylaminomethylene)pyrazine-2-carboxamide | redalyc.org |

These derivatization strategies highlight the versatility of the pyrazine hydrazide scaffold in synthetic chemistry. By leveraging reactions such as condensation, addition, and amide coupling, researchers can systematically modify the core pyrazine structure to generate novel molecules with tailored properties for various research applications. minia.edu.egnih.gov The development of these synthetic methodologies is crucial for advancing the fields of medicinal chemistry and materials science, where pyrazine-based compounds continue to play a prominent role. lifechemicals.comnih.gov

Potential Applications in Advanced Materials Research

Precursor for Polymer Synthesis (e.g., Polyhydrazones, Polyimines)

The hydrazinylmethyl group in 2-(Hydrazinylmethyl)pyrazine (B1357703) hydrochloride is a key functional group that enables its use as a monomer in polymerization reactions. Hydrazine (B178648) and its derivatives are known to react with aldehydes and ketones to form hydrazones. This reactivity can be harnessed to synthesize polyhydrazones, a class of polymers containing the C=N-N linkage in their backbone. While specific studies on the use of 2-(Hydrazinylmethyl)pyrazine hydrochloride in polyhydrazone synthesis are not extensively documented, the fundamental reactivity of the hydrazide group is well-established. The reaction of a bifunctional or multifunctional aldehyde or ketone with a dihydrazide compound is a common method for producing polyhydrazones.

Similarly, the hydrazinyl group can participate in the formation of polyimines through condensation reactions with dicarbonyl compounds. The lone pair of electrons on the nitrogen atoms of the hydrazinyl group allows for nucleophilic attack on carbonyl carbons, leading to the formation of an imine bond. The pyrazine (B50134) ring, being an electron-withdrawing group, can influence the reactivity of the hydrazinylmethyl moiety.

The general scheme for the synthesis of polyhydrazones from a dihydrazide and a dialdehyde is presented below:

| Reactant A | Reactant B | Polymer Type | Repeating Unit |

| Di-aldehyde (R'-(CHO)₂) | This compound | Polyhydrazone | -[R'-CH=N-NH-CH₂-Pyrazine-CH₂-NH-N=CH]- |

| Di-ketone (R'-(C=O)₂) | This compound | Polyhydrazone | -[R'-(C=CR)-N-NH-CH₂-Pyrazine-CH₂-NH-N=(CR)-]- |

Note: This table represents a generalized reaction scheme. The actual synthesis and resulting polymer structure may vary based on reaction conditions and the specific reactants used.

Building Block for Metal-Organic Frameworks (MOFs) or Coordination Polymers

The pyrazine ring in this compound contains two nitrogen atoms in a 1,4-position, which can act as coordination sites for metal ions. This makes it a suitable organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters connected by organic ligands. The pyrazine moiety is a common building block in the design of MOFs due to its ability to bridge metal centers and facilitate the formation of extended networks.

The hydrazinylmethyl group can also participate in coordination to metal centers, potentially leading to the formation of multinuclear coordination compounds or influencing the dimensionality and topology of the resulting framework. Furthermore, the functional group can be a site for post-synthetic modification of the MOF, allowing for the introduction of other functionalities. While there are no specific reports on the use of this compound in MOF synthesis, the extensive research on pyrazine-based MOFs suggests its high potential in this area.

Examples of Pyrazine-based MOFs and Coordination Polymers:

| Metal Ion | Pyrazine Derivative | Resulting Structure | Reference |

| Cobalt(II) | Pyrazine and Succinic Acid | 1D and 3D Coordination Polymers | Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers |

| Iron(II) and Cobalt(II) | Pyrazine and 1,4-benzenedicarboxylate | Isoreticular Metal-Organic Frameworks | Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework |

| Copper(I) and Silver(I) | Pyrazine and Piperazine | Coordination Polymers | New Coordination Polymers of Copper(I) and Silver(I) with Pyrazine and Piperazine |

Application in N-Heterocyclic Carbene (NHC) Chemistry Precursors

N-Heterocyclic carbenes (NHCs) are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The synthesis of NHCs typically involves the deprotonation of a precursor salt, often an imidazolium or triazolium salt. While there is no direct literature describing the use of this compound as a precursor for NHCs, its structure contains elements that could potentially be utilized in the synthesis of novel NHC ligands.

For instance, the hydrazinylmethyl group could, in principle, be involved in a cyclization reaction to form a heterocyclic ring that could then be converted into an NHC precursor. However, this would likely require a multi-step synthetic route. A 2013 study detailed the preparation of pyrazine carboxamides through a reaction proposed to involve an N-heterocyclic carbene intermediate, suggesting that pyrazine-based NHCs are plausible reactive intermediates organic-chemistry.org. The development of synthetic pathways to convert compounds like this compound into NHC precursors remains an area for future research.

Role in Supramolecular Chemistry and Self-Assembly Processes

The pyrazine ring in this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are fundamental to supramolecular chemistry and self-assembly. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the aromatic ring itself can engage in π-stacking interactions with other aromatic systems.

These interactions can be utilized to direct the self-assembly of molecules into well-defined supramolecular architectures, such as sheets, tubes, and cages. Pyrazine-based molecules have been shown to form modular supramolecular structures through self-assembly processes. For example, pyrazine-derived molecules with pyridine (B92270) pendants have been observed to undergo polymorphic self-assembly on surfaces, driven by weak intermolecular hydrogen bonding and molecule-substrate interactions nih.gov. The hydrazinylmethyl group can also participate in hydrogen bonding, further influencing the self-assembly behavior. The ability of pyrazine-containing compounds to form ordered structures makes them interesting candidates for applications in areas such as crystal engineering and the development of functional materials.

Exploration in Surface Chemistry and Adsorption Phenomena (e.g., Corrosion Inhibition)

Pyrazine and its derivatives have been investigated for their potential as corrosion inhibitors for various metals and alloys. The nitrogen atoms in the pyrazine ring can coordinate to the metal surface, forming a protective layer that inhibits corrosion. The adsorption of these molecules on the metal surface can be either physisorption, involving weak van der Waals forces, or chemisorption, involving the formation of coordinate bonds.